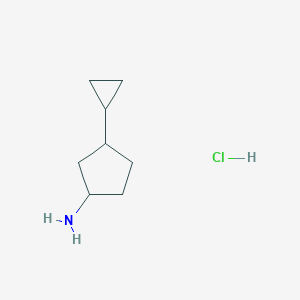
3-Cyclopropylcyclopentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylcyclopentan-1-amine;hydrochloride can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of reactions. These include alkylation, acylation, and elimination reactions . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide . Elimination reactions convert amines into alkenes .
Wirkmechanismus
The exact mechanism of action of CPPC is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. This dual mechanism of action is thought to be responsible for its antidepressant and anxiolytic effects. CPPC has also been shown to modulate the activity of the dopamine and glutamate systems, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
CPPC has been shown to increase the levels of serotonin and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. CPPC has been reported to decrease the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects. CPPC has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPPC is its high selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one of the limitations of CPPC is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CPPC. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Further studies are needed to fully understand the mechanism of action of CPPC and its potential therapeutic applications.
Synthesemethoden
The synthesis of CPPC involves the reaction of cyclopentanone with cyclopropylamine in the presence of hydrochloric acid. The reaction results in the formation of CPPC hydrochloride. This method has been reported to have a high yield and purity of CPPC.
Wissenschaftliche Forschungsanwendungen
CPPC has been studied extensively for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and analgesic effects. CPPC has also been studied for its potential to treat drug addiction and withdrawal symptoms. In addition, CPPC has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-cyclopropylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-3-7(5-8)6-1-2-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVKXPJGRREKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

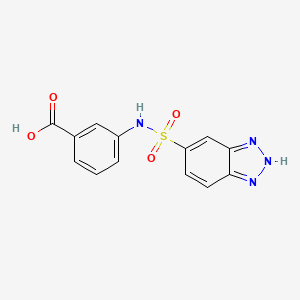
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)
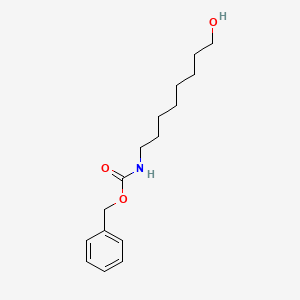

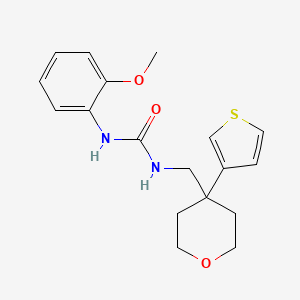
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2459151.png)



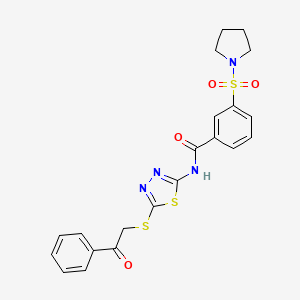
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2459160.png)
![8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2459162.png)
![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)
![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)